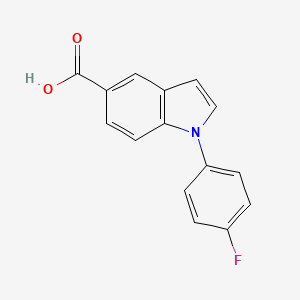

1-(4-Fluorophenyl)-1h-indole-5-carboxylic acid

Description

3,3-Dimethylindolin-4-amine dihydrochloride (CAS: 2411639-80-8) is an organic compound with the molecular formula C₁₀H₁₆Cl₂N₂ and a molecular weight of 235.15 g/mol . Its IUPAC name is 3,3-dimethyl-1,2-dihydroindol-4-amine dihydrochloride, and it is characterized by a bicyclic indoline scaffold substituted with two methyl groups at the 3-position and an amine group at the 4-position. The dihydrochloride salt enhances its stability and solubility in aqueous solutions, making it suitable for pharmaceutical and biochemical research .

Key properties include:

- SMILES Notation: CC1(CNC2=CC=CC(=C21)N)C.Cl.Cl

- Storage: Typically stored under inert conditions (argon/vacuum) to prevent degradation .

- Purity: Available in ≥97% purity for research applications .

- Safety: Classified with hazard codes H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Properties

IUPAC Name |

1-(4-fluorophenyl)indole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-12-2-4-13(5-3-12)17-8-7-10-9-11(15(18)19)1-6-14(10)17/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHQPVSORYCUZRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CC3=C2C=CC(=C3)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid can be synthesized through several synthetic routes. One common method involves the cyclization of 4-fluorophenylhydrazine with an appropriate carboxylic acid derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the indole ring.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of advanced techniques such as continuous flow chemistry and microwave-assisted synthesis. These methods offer advantages in terms of reaction efficiency, yield, and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized derivatives.

Reduction: Formation of alcohols or other reduced forms.

Substitution: Introduction of various substituents onto the indole ring, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid has been studied for its pharmacological properties, particularly as a potential therapeutic agent.

- Dopaminergic Antagonism : Research indicates that derivatives of this compound exhibit significant dopaminergic antagonistic activity, which can be beneficial in treating psychoses. The compounds have shown prolonged effects in vivo, making them candidates for long-lasting treatments .

- Serotonin Receptor Antagonism : The compound also acts as a strong serotonin (5-HT) antagonist, which may have implications in treating various psychiatric disorders and cardiovascular diseases .

Biochemical Assays

The compound serves as a valuable probe in biochemical assays to study enzyme activities and protein interactions.

- Enzyme Inhibition Studies : It has been utilized to investigate the inhibitory effects on specific enzymes, demonstrating its potential in drug design targeting enzyme pathways critical in disease processes .

Synthetic Applications

This compound is a versatile building block in organic synthesis.

- Synthesis of Complex Molecules : It is employed as an intermediate in synthesizing more complex organic molecules, particularly those related to indole derivatives . The compound's structure allows for various chemical modifications, enhancing its utility in synthetic organic chemistry.

Synthetic Routes

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Methyl 1-(4-fluorophenyl)-1H-indole-5-carboxylate + LiOH | Formation of this compound |

| 2 | Various electrophilic substitution reactions | Introduction of additional functional groups |

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

- Antiviral Activity : Indole derivatives have been investigated for their ability to inhibit HIV integrase, with promising results indicating that structural modifications can enhance their potency against viral targets .

- Neuropharmacology : Compounds derived from this indole structure have been tested for their effects on neurochemical pathways, showing potential as treatments for neurological disorders .

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3,3-dimethylindolin-4-amine dihydrochloride with structurally or functionally related dihydrochloride salts and indoline derivatives:

Key Comparative Insights

Structural Diversity: 3,3-Dimethylindolin-4-amine dihydrochloride features a rigid bicyclic indoline structure, which contrasts with the planar benzene ring in 2,4-diaminoanisole dihydrochloride or the pyran ring in 4-(3-chlorophenyl)oxan-4-amine hydrochloride .

Functional Group Variations: Unlike isoindolin-4-amine dihydrochloride, which lacks methyl substituents, the dimethyl groups in 3,3-dimethylindolin-4-amine dihydrochloride may influence pharmacokinetic properties such as metabolic stability .

Applications :

- 3,3-Dimethylindolin-4-amine dihydrochloride is prioritized in kinase inhibitor development due to its indoline core, which mimics ATP-binding motifs .

- Methyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine dihydrochloride is favored in material science for synthesizing thermally stable polymers .

Safety Profiles: While 3,3-dimethylindolin-4-amine dihydrochloride primarily poses moderate toxicity risks (e.g., respiratory irritation), S-(2-(dimethylamino)ethyl pseudothiourea dihydrochloride (CAS: 16111-27-6) is flagged as a severe sensitizer, highlighting the variability in dihydrochloride salt safety .

Research Findings and Data Gaps

- Synthetic Accessibility : 3,3-Dimethylindolin-4-amine dihydrochloride is commercially available in multi-kilogram quantities, unlike niche analogs like isoindolin-4-amine dihydrochloride , which are less accessible .

- Biological Activity: Limited published data directly compare the efficacy of indoline derivatives. However, 3,3-dimethylindolin-4-amine dihydrochloride has shown promise in early-stage kinase assays, outperforming unsubstituted indolines in selectivity .

- Regulatory Status: Unlike 2,4-diaminoanisole dihydrochloride, which is restricted under EU regulations, 3,3-dimethylindolin-4-amine dihydrochloride remains unregulated, facilitating broader research use .

Biological Activity

1-(4-Fluorophenyl)-1H-indole-5-carboxylic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H12FNO2

- Molecular Weight : 273.26 g/mol

- CAS Number : 243467-60-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is believed to exert its effects through the following mechanisms:

- Dopaminergic Antagonism : The compound has shown potential as a dopaminergic antagonist, which may be useful in treating psychiatric disorders .

- Serotonin Receptor Modulation : It acts as a potent antagonist at the 5-HT2A receptor, influencing serotonin pathways that are critical in mood regulation and psychosis treatment .

- Integrase Inhibition : Recent studies indicate that this compound may inhibit HIV-1 integrase, a crucial enzyme for viral replication .

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties, particularly against HIV. In vitro studies demonstrated significant inhibition of HIV-1 integrase activity, with percentage inhibition rates exceeding 50% in several assays . The compound's ability to chelate metals within the active site of integrase enhances its effectiveness as an antiviral agent.

Antimicrobial Activity

The compound also displays antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for several strains were reported in the range of 0.0039 to 0.025 mg/mL .

| Microbial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.012 |

Anticancer Activity

In preclinical evaluations, the compound has demonstrated cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, although further research is needed to elucidate the precise pathways involved.

Study on Psychotropic Effects

A study investigated the effects of this compound in animal models for psychotropic disorders. Results indicated that the compound exhibited long-lasting effects similar to traditional neuroleptics but with potentially fewer side effects .

Study on HIV Integrase Inhibition

In a focused study on HIV integrase inhibition, this compound was docked into the crystal structure of the enzyme, revealing significant binding interactions that correlate with its inhibitory activity. The study confirmed that structural modifications could enhance its potency against HIV .

Q & A

Q. What are the standard synthetic routes for preparing 1-(4-fluorophenyl)-1H-indole-5-carboxylic acid, and how do reaction conditions affect yield?

Methodological Answer: A common approach involves coupling a fluorophenyl group to an indole-carboxylate scaffold. For example, Method A (as described in ) starts with methyl 1H-indole-5-carboxylate and uses a fluorophenyl reagent under reflux conditions. Purification via silica gel chromatography (10% EtOAc/hexanes) yields the methyl ester derivative (68% yield) . Subsequent hydrolysis of the ester group to the carboxylic acid can be achieved using NaOH or LiOH in aqueous THF/MeOH. Key factors affecting yield include:

- Reagent stoichiometry : Excess fluorophenyl reagent improves coupling efficiency.

- Temperature : Reflux conditions (e.g., 80–100°C) enhance reaction rates but may require inert atmospheres to prevent decomposition.

- Purification : Gradient elution in chromatography minimizes co-elution of byproducts.

Q. How can researchers confirm the purity and structural identity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Compare experimental ¹H-NMR spectra with literature data. For example, the methyl ester derivative (4t) in shows characteristic peaks at δ 8.35 (d, J = 1.8 Hz, 1H) for the indole proton and δ 3.84 (s, 3H) for the methyl ester .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Commercial analogs (e.g., 1-methyl-1H-indole-5-carboxylic acid) report ≥95% purity via HPLC .

- Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., calculated for C₁₅H₁₀FNO₂: 255.07 g/mol).

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the biological activity of indole-carboxylic acid derivatives?

Methodological Answer: The fluorophenyl group enhances metabolic stability and binding affinity in drug discovery. demonstrates that 1-(4-fluorophenyl)-4-pyridone-3-carboxylic acid derivatives exhibit improved antibacterial activity due to:

- Electron-withdrawing effects : Fluorine increases electrophilicity, enhancing interactions with bacterial targets.

- Lipophilicity : Fluorine improves membrane permeability.

For example, 1"-methyl-5"-indolyl analogs (e.g., compound 4c) showed comparable in vitro activity to reference drugs but required optimization of urinary recovery (≥50% in mice) for in vivo efficacy .

Q. What experimental strategies resolve contradictions in crystallographic data for fluorophenyl-indole derivatives?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs for structure refinement. highlights SHELXL’s robustness for small-molecule refinement, even with twinned data. Key steps:

- Data collection : High-resolution (<1.0 Å) data reduces ambiguity.

- Twinned refinement : SHELXL’s HKLF5 format handles twinning by pseudo-merohedry.

- Validation tools : Check R-factor discrepancies (e.g., reports R = 0.054 for 5-fluoro-1H-indole-3-carboxylic acid) and compare bond lengths/angles with Cambridge Structural Database (CSD) averages .

Q. How can researchers design assays to evaluate the antibacterial potential of this compound?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) : Follow CLSI guidelines using broth microdilution. Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Mechanistic studies :

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation ( classifies similar compounds as hazardous).

- First Aid : For skin contact, wash with soap/water; for ingestion, seek immediate medical attention () .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.